REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.N12CCCN=C1CCCCC2.[CH2:22]([OH:25])[C:23]#[CH:24]>O1CCCC1.CCOCC.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:8]1([C:5]2[CH:6]=[CH:7][C:2]([C:24]#[C:23][CH2:22][OH:25])=[CH:3][CH:4]=2)[CH2:10][CH2:9]1 |^1:41,43,62,81|
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Name
|
|
Quantity
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4.4 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)C1CC1
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Name
|
|
Quantity
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22 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Name
|
copper(I) iodide
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Quantity
|
134 mg
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Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
773 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
4 mL
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Type
|
reactant
|
Smiles
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N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
1.56 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 50° C. over night under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was cooled down with ice bath
|
Type
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CUSTOM
|
Details
|
the reaction mixture was degassed again
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
WASH
|
Details
|
washed with water (40 mL) and 15% hydrochloric acid (2×40 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ether (5×40 mL)
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Type
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WASH
|
Details
|
Combined organic extracts were finally washed with 10% aqueous solution of sodium hydrogen carbonate (40 mL) and brine (2×40 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel Fluka 60, hexanes/ethyl acetate 10:1-8:1)
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=C(C=C1)C#CCO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |